Nefopam N-β-D Glucuronide Nefopam N-β-D Glucuronide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0206525
InChI:
SMILES:
Molecular Formula: C₁₇H₂₀ClNO
Molecular Weight: 429.46

Nefopam N-β-D Glucuronide

CAS No.:

Cat. No.: VC0206525

Molecular Formula: C₁₇H₂₀ClNO

Molecular Weight: 429.46

* For research use only. Not for human or veterinary use.

Nefopam N-β-D Glucuronide -

Specification

Molecular Formula C₁₇H₂₀ClNO
Molecular Weight 429.46

Introduction

Chemical Properties and Structure

Nefopam N-β-D Glucuronide is characterized by its molecular formula C₁₉H₃₁NO₈ and a molecular weight of 429.46 daltons . The compound features the fundamental benzoxazocine ring system characteristic of nefopam, with an attached glucuronic acid moiety that significantly enhances its water solubility compared to the parent compound. This structural modification occurs through conjugation at the nitrogen atom of nefopam with glucuronic acid, forming the N-β-D configuration.

The chemical structure demonstrates the typical characteristics of phase II metabolites, where the addition of the glucuronic acid group introduces multiple hydroxyl groups and a carboxylic acid function. These polar groups increase hydrophilicity, facilitating renal excretion and clearance from the body.

Physical and Chemical Characteristics

The physical properties of Nefopam N-β-D Glucuronide reflect its increased hydrophilicity compared to the parent compound nefopam. While specific solubility data is limited in the available research literature, glucuronide metabolites typically demonstrate enhanced water solubility and reduced lipid solubility, properties that enable efficient elimination through urine .

Metabolic Formation and Pathway

Glucuronidation Process

The formation of Nefopam N-β-D Glucuronide occurs through hepatic phase II metabolism known as glucuronidation. This process involves the conjugation of nefopam with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs). As a critical pathway for drug metabolism, glucuronidation facilitates the conversion of lipophilic compounds to more hydrophilic derivatives that can be more readily excreted from the body.

In the metabolic cascade of nefopam, the formation of Nefopam N-β-D Glucuronide represents one of several parallel pathways. Research indicates that while N-desmethylnefopam is the major metabolite, Nefopam N-β-D Glucuronide constitutes a minor metabolic product alongside nefopam-N-oxide .

Enzymatic Involvement

UDP-glucuronosyltransferases play the central role in catalyzing the conjugation reaction that forms Nefopam N-β-D Glucuronide. The reaction involves the transfer of the glucuronic acid moiety from UDP-glucuronic acid to the nefopam molecule, resulting in the formation of an N-glucuronide conjugate. This metabolic pathway is crucial for the body's detoxification processes.

Interestingly, cytochrome P450 enzymes also interact with nefopam metabolism, as evidenced by research showing the formation of a metabolic intermediate complex. NADPH-catalyzed biotransformation of nefopam in liver microsomes leads to the formation of an inactive cytochrome P450 metabolic intermediate complex, detectable spectrophotometrically by an absorbance maximum at 459 nm .

Pharmacological Significance

Pharmacokinetic Role

Nefopam N-β-D Glucuronide plays a significant role in the pharmacokinetic profile of nefopam, contributing to its clearance pathways. The parent compound, nefopam, demonstrates considerable first-pass metabolism, with a bioavailability (F) of 0.36 ± 0.13 . Within this metabolic process, the formation of the glucuronide represents one of several pathways that facilitate the elimination of nefopam.

Pharmacodynamic Activity

Current evidence suggests that Nefopam N-β-D Glucuronide, like other nefopam metabolites, is pharmacologically inactive . This characteristic is consistent with many glucuronide metabolites, which typically exhibit significantly reduced binding to target receptors compared to their parent compounds. The primary purpose of glucuronidation appears to be detoxification and facilitation of elimination rather than contribution to pharmacological effects.

Analytical Detection and Quantification

Chromatographic Techniques

The detection and quantification of Nefopam N-β-D Glucuronide typically employ liquid chromatography coupled with mass spectrometry (LC-MS/MS). This approach offers high sensitivity and specificity for the identification and quantification of glucuronide metabolites in biological matrices .

Analytical TechniqueApplicationAdvantagesReferences
LC-MS/MSQuantification in biological samplesHigh sensitivity and specificity
HPLC-DADSeparation and quantificationWidespread availability
SpectrophotometricDetection of metabolic intermediatesSimple procedure

Validation Parameters

For accurate quantification of Nefopam N-β-D Glucuronide, analytical methods require thorough validation. The methodology for nefopam analysis has been validated according to ISO17025 standard requirements, with parameters including linearity (r²=0.999), limit of detection (LOD = 0.01 mg/L), limit of quantification (LOQ = 0.11 mg/L), precision, and accuracy . While these validation parameters primarily relate to the parent compound, similar methodological considerations apply to the quantification of its glucuronide metabolite.

Metabolite Comparison and Relationships

Relative Metabolite Formation

The formation of different metabolites may vary based on individual factors, including genetic polymorphisms affecting UGT enzyme activity. These variations could potentially influence the proportion of nefopam metabolized through the glucuronidation pathway versus other metabolic routes.

Cytochrome P450 Interactions

Metabolic Intermediate Complex Formation

Research has revealed interesting interactions between nefopam glucuronide and cytochrome P450 enzymes. NADPH-catalyzed biotransformation of nefopam in liver microsomes obtained from phenobarbitone-pretreated rats leads to the formation of an inactive cytochrome P450 metabolic intermediate (MI) complex . This complex can be detected spectrophotometrically by an absorbance maximum at 459 nm.

The extent of the in-vitro MI complexation of 33 microM nefopam was found to be almost equal to the extent of the in-vitro MI complexation of 33 microM tofenacine, the mono-N-demethylated metabolite of orphenadrine . The time course of MI complexation and studies with major metabolites suggest an initial biotransformation must occur before MI complexation can take place.

Clinical Implications

Pharmacokinetic Predictors

The pharmacokinetic parameters of nefopam and its metabolites may serve as predictors for clinical outcomes. Research has identified nefopam pharmacokinetic predictors for morphine requirement and side effects, such as tachycardia and postoperative nausea and vomiting . Specifically, morphine requirement was related to exposure of nefopam, while tachycardia and postoperative nausea and vomiting were best associated with maximal concentration and the rate of increase in nefopam plasma concentration .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator